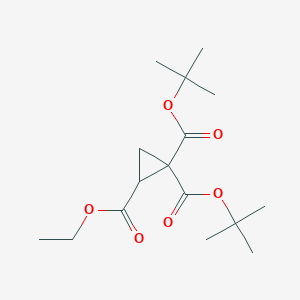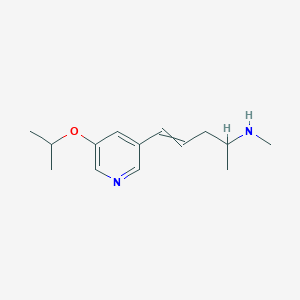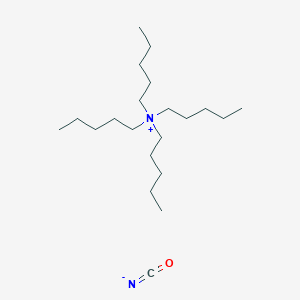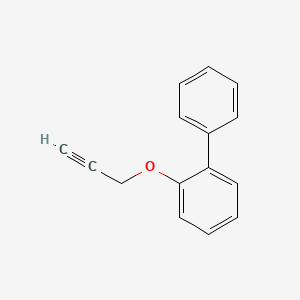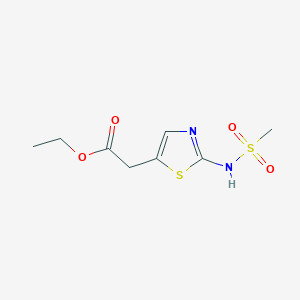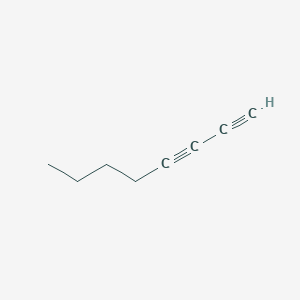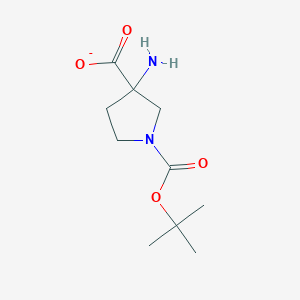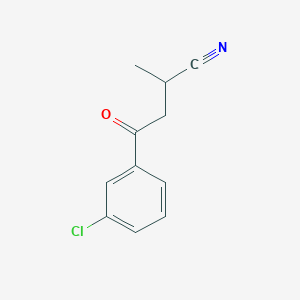![molecular formula C13H16N2O6S B8608906 3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide](/img/structure/B8608906.png)
3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide is an organic compound with the molecular formula C13H16N2O6S. This compound is characterized by the presence of a nitro group, a sulfonamide group, and a cyclohexanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide typically involves the nitration of a suitable precursor, followed by sulfonation and subsequent reactions to introduce the cyclohexanone moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and specific catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and sulfonamide moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-nitroacetophenone
- 4-Methoxy-3-nitrobenzaldehyde
- 4-Methoxy-3-nitrobenzamide
Uniqueness
3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide is unique due to the presence of the cyclohexanone moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C13H16N2O6S |
|---|---|
Molecular Weight |
328.34 g/mol |
IUPAC Name |
3-nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide |
InChI |
InChI=1S/C13H16N2O6S/c14-22(19,20)11-4-5-13(12(7-11)15(17)18)21-8-9-2-1-3-10(16)6-9/h4-5,7,9H,1-3,6,8H2,(H2,14,19,20) |
InChI Key |
PLQROVOOPMDLSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)COC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Propenoic acid, 2-methyl-, 2-[4-(chlorocarbonyl)phenoxy]ethyl ester](/img/structure/B8608840.png)
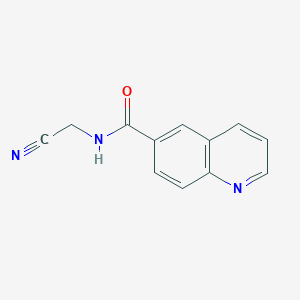

![1-[3-(triazol-1-yl)phenyl]piperidin-4-ol](/img/structure/B8608855.png)
